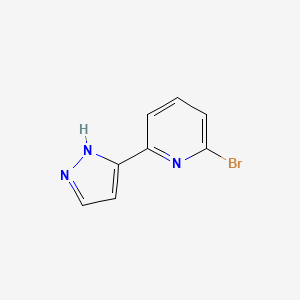
2-bromo-6-(1H-pyrazol-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-6-(1H-pyrazol-5-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to a bromopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(1H-pyrazol-5-yl)pyridine typically involves the reaction of 6-bromopyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-bromo-6-(1H-pyrazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
科学研究应用
Chemical Properties and Structure
Molecular Formula : C₈H₆BrN₃
Appearance : Colorless solid
Structural Features : The compound features a bromine atom at the second position and a pyrazolyl group at the sixth position of a pyridine ring, enhancing its chemical reactivity and potential biological interactions.
Chemistry
2-Bromo-6-(1H-pyrazol-5-yl)pyridine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
The compound is under investigation for its potential biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that it may possess properties effective against various pathogens.
- Anticancer Potential : Early assays suggest it could inhibit cancer cell growth, making it a candidate for further research in oncology.
Medicine
Research is ongoing to explore its role as a pharmaceutical intermediate in the development of new drugs. Its ability to interact with biological targets enhances its potential therapeutic applications.
Industry
The compound is utilized in producing specialty chemicals and materials, including dyes and agrochemicals. It serves as a precursor in the synthesis of azo dyes through azo coupling reactions with aromatic amines.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental approaches:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of several derivatives of pyridine compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects on cancer cell lines, with an IC50 value determined through dose-response assays .
Case Study 2: Antimicrobial Properties
Another research effort focused on synthesizing derivatives of this compound to assess their antimicrobial efficacy against various bacteria and fungi. The findings suggested that some derivatives showed promising activity, warranting further investigation into their mechanisms .
作用机制
The mechanism of action of 2-bromo-6-(1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The bromopyridine moiety can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.
相似化合物的比较
Similar Compounds
- 2-(1H-Pyrazol-3-yl)phenol
- 2-(1H-Pyrazol-3-yl)-1H-benzimidazole
- 3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
2-bromo-6-(1H-pyrazol-5-yl)pyridine is unique due to the presence of both a pyrazole ring and a bromopyridine moiety, which confer distinct chemical and biological properties
属性
分子式 |
C8H6BrN3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC 名称 |
2-bromo-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H,(H,10,12) |
InChI 键 |
BTJVCXWTEQSJND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)Br)C2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















